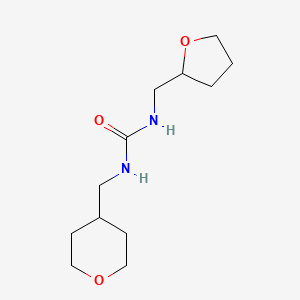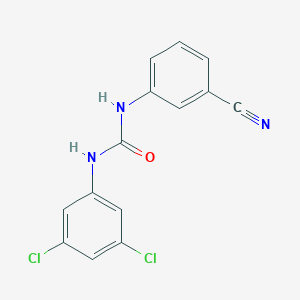![molecular formula C20H23N3O B6636447 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). NOP is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain regulation, stress response, and drug addiction. BU224 has shown potential as a therapeutic agent for the treatment of pain, anxiety, and addiction.
Mécanisme D'action
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. NOP activation has been shown to produce analgesic effects, reduce anxiety, and modulate the reward pathway in the brain. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This results in the reduction of pain, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been shown to produce dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been shown to be well-tolerated and does not produce significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has several advantages for lab experiments. It is highly selective for the NOP receptor, which reduces the potential for off-target effects. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has also been shown to be stable and have a long half-life, which makes it suitable for in vivo studies. However, one limitation of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea is that it has low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea. One area of interest is the potential for 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea to be used as a therapeutic agent for the treatment of pain, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea in humans. Another area of interest is the development of new analogs of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea with improved pharmacokinetic properties and potency. Additionally, the role of the NOP receptor in other physiological processes, such as immune function and metabolism, is an area of ongoing research.
Méthodes De Synthèse
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea can be synthesized using a multistep process involving the reaction of 3-phenylpropanolamine with isatoic anhydride to form the intermediate 1-(2-aminoethyl)-3-phenyl-2,3-dihydro-1H-indole-2,3-dione. This intermediate is then reacted with 3-bromopropyl isocyanate to form the final product, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea. The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic properties in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-13-6-9-16-7-2-1-3-8-16)22-14-12-17-15-23-19-11-5-4-10-18(17)19/h1-5,7-8,10-11,15,23H,6,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFVSPCYYDFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
